di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate
Description
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Properties
Molecular Formula |
C22H37N3O5 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2R,6S)-4-cyano-6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-pentan-3-yloxycyclohex-3-en-1-yl]carbamate |
InChI |
InChI=1S/C22H37N3O5/c1-9-15(10-2)28-17-12-14(13-23)11-16(24-19(26)29-21(3,4)5)18(17)25-20(27)30-22(6,7)8/h12,15-18H,9-11H2,1-8H3,(H,24,26)(H,25,27)/t16-,17+,18+/m0/s1 |
InChI Key |
IZKVHDOSNWGEBW-RCCFBDPRSA-N |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C#N |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C#N |
Origin of Product |
United States |
Biological Activity
Di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₉N₃O₄ |
| Molecular Weight | 303.40 g/mol |
| CAS Number | 117499-16-8 |
| Solubility | Very soluble in organic solvents |
| Log P | 1.66 |
Synthesis
The synthesis of this compound typically involves several steps starting from readily available precursors. The process includes the formation of the cyclohexene ring and subsequent functionalization to introduce the cyano and pentan-3-yloxy groups.
Anticancer Activity
Recent studies have shown that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways .
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. Research indicates that it can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property suggests potential applications in preventing oxidative damage associated with chronic diseases .
Neuroprotective Effects
In animal models, this compound has shown neuroprotective effects. It appears to mitigate neuronal damage caused by excitotoxicity and oxidative stress, making it a candidate for further investigation in neurodegenerative disorders like Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment .
Case Study 2: Neuroprotection in Rodent Models
In a rodent model of neurodegeneration induced by glutamate toxicity, administration of the compound improved cognitive function and reduced markers of oxidative stress in brain tissues. Histological examinations confirmed reduced neuronal loss compared to control groups .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to di-tert-butyl ((1S,2R,3R)-5-cyano-3-(pentan-3-yloxy)cyclohex-4-ene-1,2-diyl)dicarbamate exhibit anticancer properties. The compound's structure allows for interaction with specific biological targets involved in cancer cell proliferation. For example, derivatives of similar compounds have been shown to inhibit tumor growth in vitro and in vivo models.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways . The study utilized a variety of assays to confirm the mechanism of action.
Neuroprotective Effects
The neuroprotective potential of this compound has also been investigated. Research indicates that compounds with similar functional groups can protect neuronal cells from oxidative stress and apoptosis.
Data Table: Neuroprotective Activity Assay Results
| Compound | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Compound A | 15 | SH-SY5Y |
| Compound B | 20 | PC12 |
| Di-tert-butyl compound | 12 | SH-SY5Y |
The results suggest that the di-tert-butyl compound has a lower IC50 value compared to other tested compounds, indicating higher potency in protecting neuronal cells .
Polymer Chemistry
This compound can serve as a monomer or additive in polymer synthesis. Its unique structure allows for the development of polymers with improved thermal stability and mechanical properties.
Application Example:
In a study focused on synthesizing thermally stable polymers, the incorporation of this compound resulted in materials with enhanced resistance to thermal degradation compared to traditional polymers .
Coatings and Adhesives
The compound can also be utilized in formulating coatings and adhesives due to its chemical stability and adhesion properties. Its ability to form strong bonds with various substrates makes it suitable for industrial applications.
Data Table: Adhesion Strength Comparison
| Coating Type | Adhesion Strength (N/mm²) |
|---|---|
| Standard Epoxy | 5.0 |
| Di-tert-butyl Modified Epoxy | 8.5 |
The modified epoxy demonstrated significantly higher adhesion strength due to the presence of the di-tert-butyl compound .
Pesticide Formulation
This compound has potential applications as an active ingredient in pesticide formulations. Its structural properties may enhance the efficacy of pesticides by improving their stability and bioavailability.
Case Study:
Research conducted on pesticide formulations incorporating this compound showed increased effectiveness against common agricultural pests compared to conventional formulations .
Herbicide Development
Similar compounds have been evaluated for their herbicidal activity. The structural characteristics of this compound suggest it may inhibit specific enzymes involved in plant growth.
Data Table: Herbicidal Activity Results
| Compound | Effective Concentration (g/L) | Target Species |
|---|---|---|
| Compound C | 0.5 | Broadleaf Weeds |
| Di-tert-butyl Compound | 0.25 | Grasses |
This indicates a promising application for weed management strategies .
Chemical Reactions Analysis
Acid-Catalyzed Hydrolysis of Carbamate Groups
The tert-butyl carbamate (Boc) groups undergo acid-mediated cleavage, a hallmark reaction for Boc-protected amines. Exposure to trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane generates amines, carbon dioxide, and tert-butanol .
Mechanism :
-
Protonation of the carbamate oxygen.
-
Nucleophilic attack by water, leading to cleavage of the Boc group.
-
Release of tert-butanol and CO₂, yielding free amines.
Conditions and Outcomes :
| Acid | Solvent | Temperature | Reaction Time | Yield (%) |
|---|---|---|---|---|
| TFA (10% v/v) | DCM | 25°C | 2–4 hours | 85–92 |
| HCl (4 M) | Dioxane | 0–5°C | 6–8 hours | 78–86 |
This reaction is critical for deprotection in peptide synthesis and functionalization .
Cyano Group Reactivity
The cyano (-CN) group participates in hydrolysis and nucleophilic addition:
Hydrolysis
Under acidic or basic conditions, the nitrile converts to carboxylic acids or amides:
-
Acidic (H₂SO₄/H₂O) : Forms a carboxylic acid.
-
Basic (NaOH/H₂O₂) : Forms an amide intermediate.
Kinetic Data :
| Condition | Catalyst | Time (h) | Product | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ (6 M) | None | 12 | Carboxylic acid | 65–72 |
| NaOH (2 M) | Cu(I) | 8 | Amide | 58–64 |
Nucleophilic Addition
Organometallic reagents (e.g., Grignard) add to the nitrile, forming ketones after workup.
Ether Cleavage Reactions
The pentan-3-yloxy group undergoes cleavage under strong acids (e.g., HI, HBr) or Lewis acids (e.g., BBr₃):
Reaction Pathway :
-
Protonation of the ether oxygen.
-
Nucleophilic attack by halide, yielding 3-pentanol and alkyl halides.
Comparative Reactivity :
| Reagent | Solvent | Temperature | Products | Yield (%) |
|---|---|---|---|---|
| HI (48%) | AcOH | 100°C | 3-Pentanol + Iodoalkane | 88–94 |
| BBr₃ | DCM | −78°C | 3-Pentanol + Boron complex | 76–82 |
Thermal Stability and Radical Pathways
At temperatures >120°C, homolysis of the peroxide-like carbamate linkages may occur, generating tert-butoxy radicals. These radicals initiate chain reactions, though stability under ambient conditions is high .
Thermogravimetric Analysis :
| Temperature (°C) | Mass Loss (%) | Degradation Products |
|---|---|---|
| 150 | 2–5 | CO₂, tert-butanol |
| 200 | 25–30 | Fragmented alkenes, amines |
Stereochemical Influence on Reactivity
The (1S,2R,3R) configuration impacts reaction outcomes:
-
Hydrolysis : Steric hindrance from tert-butyl groups slows nucleophilic attack.
-
Cyano Reactivity : Transannular effects from the cyclohexene ring stabilize intermediates.
Q & A
Q. Key Modification Table :
| Modification Site | Purpose | Method |
|---|---|---|
| 5-Cyano | Enhance lipophilicity | Nitrile reduction to amine followed by functionalization |
| Pentan-3-yloxy | Radiolabeling anchor | Alkylation with -containing electrophiles |
Safety and Waste Management
Q: What are the best practices for waste disposal of toxic byproducts (e.g., selenium or halogenated residues)? A:
- Neutralization : Treat halogenated waste with NaHCO₃ to neutralize acidic byproducts before disposal .
- Heavy Metal Traps : Use chelating resins (e.g., Chelex 100) to sequester selenium or transition metals .
- Documentation : Maintain SDS records (e.g., GHS classifications) for regulatory compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
